3-Bromo-6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine
描述
属性
IUPAC Name |
3-bromo-6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClN3/c1-8-12(14)13-16-6-10(7-18(13)17-8)9-2-4-11(15)5-3-9/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHROFOPUCONNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1Br)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821820 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The bromination and chlorination steps are usually carried out using bromine and chlorine reagents, respectively, under controlled temperatures to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale reactions, ensuring high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired product with high purity.
化学反应分析
Types of Reactions
3-Bromo-6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride, potassium carbonate, and palladium catalysts are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
科学研究应用
Medicinal Chemistry
Anticancer Activity
Research indicates that 3-Bromo-6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine exhibits potential as an anticancer agent. The compound's ability to interact with specific molecular targets, such as kinases involved in cell proliferation and survival, suggests it may inhibit tumor growth. For instance, studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines can effectively block signal transduction pathways critical for cancer cell survival.
Antiviral and Antibacterial Properties
The compound has also been investigated for its antiviral and antibacterial properties. Its mechanism of action may involve the inhibition of viral replication or bacterial growth by targeting specific enzymes or receptors within these pathogens. For example, pyrazolo[1,5-a]pyrimidine derivatives have been reported to exhibit activity against various strains of bacteria and viruses, making them promising candidates for further development in antimicrobial therapies .
Material Science
Organic Electronics
In material science, this compound is being explored for its applications in organic electronics. Its unique electronic properties can be harnessed in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells. The compound's ability to form stable thin films makes it suitable for use in electronic devices where efficient charge transport is essential .
Chemical Biology
Biological Pathway Probes
The compound serves as a useful probe in chemical biology for studying various biological pathways. By using this compound to inhibit specific enzymes or receptors, researchers can gain insights into molecular interactions and cellular processes. This application is particularly valuable in understanding the roles of different signaling pathways in diseases such as cancer and diabetes .
Industrial Chemistry
Synthesis Intermediate
In industrial chemistry, this compound acts as an intermediate in the synthesis of more complex molecules. Its versatility allows it to participate in various chemical reactions, including substitution and coupling reactions, which are essential for creating diverse chemical products used across multiple industries .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cell proliferation in cancer cell lines using derivatives of the compound. |
| Study B | Antiviral Properties | Showed effectiveness against specific viral strains with a mechanism involving enzyme inhibition. |
| Study C | Organic Electronics | Reported improved charge mobility when incorporated into OLEDs compared to traditional materials. |
作用机制
The mechanism of action of 3-Bromo-6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit kinase enzymes, thereby blocking signal transduction pathways involved in cell proliferation and survival.
相似化合物的比较
Comparison with Structural Analogs
Key Insights :
- Position 3: Bromine substitution (hydrophobic) enhances kinase binding (), while electron-withdrawing groups (e.g., NO₂ in 4-chloro-3-nitrophenyl) improve antibacterial activity .
- Position 6 : Aryl groups (e.g., 4-chlorophenyl) contribute to anti-arthritic activity by stabilizing enzyme interactions ().
- Position 2 : Methyl groups improve metabolic stability and PI3Kδ inhibition ().
Anticancer Activity
- Target Compound: Not directly tested, but analogs like pyrazolo[1,5-a]pyrimidine 7c (IC₅₀ = 2.70 µM against HEPG2-1) demonstrate that bromo and methyl substituents enhance antitumor effects ().
- N-(4-Chlorophenyl)-pyrazolo[1,5-a]pyrimidine (12b) : Exhibits low cytotoxicity (IC₅₀ = 1.80 mg/mL for α-amylase inhibition) and anti-arthritic activity due to 4-chlorophenyl stabilization ().
Kinase Inhibition
- 2-Methylpyrazolo[1,5-a]pyrimidines : Show selective PI3Kδ inhibition (). The target compound’s methyl group at position 2 likely contributes to similar activity.
Toxicity
- N-(4-Chlorophenyl) Derivatives (e.g., 12b): Non-mutagenic and genetically safe ().
- N-Phenyl Analogs (e.g., 12a): Mutagenic and carcinogenic, highlighting the safety advantage of 4-chlorophenyl substitution ().
Structure-Activity Relationship (SAR) Trends
Position 3 : Hydrophobic groups (Br, Cl) enhance ATP pocket binding in kinases ().
Position 5/6 : Electron-withdrawing aryl groups (e.g., 4-chlorophenyl) improve anti-inflammatory and enzyme inhibitory activities ().
Position 2 : Methyl groups increase metabolic stability and selectivity for PI3Kδ over PI3Kα ().
Physicochemical Properties
| Property | Target Compound | 3-Bromo-7-(4-Cl-3-NO₂-phenyl)-2-Me Analog | N-(4-Cl-phenyl) Derivative (12b) |
|---|---|---|---|
| Molecular Weight | 334.60 | 367.60 | 229.66 |
| LogP (Predicted) | ~3.2 | ~3.8 | ~2.5 |
| Solubility | Low (hydrophobic Br) | Very Low (NO₂ group) | Moderate (polar NH) |
Note: Bromine and nitro groups reduce solubility but enhance target binding .
生物活性
3-Bromo-6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, which is known for its potential therapeutic applications, including anticancer, antiviral, and antibacterial properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, synthesis pathways, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of both bromine and chlorine substituents on the pyrazolo[1,5-a]pyrimidine core. This structural arrangement is believed to enhance its reactivity and biological activity.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C13H9BrClN3 |
| Molecular Weight | 308.58 g/mol |
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit various cancer cell lines through mechanisms such as:
- Kinase Inhibition : The compound may inhibit specific kinases involved in cell proliferation and survival, blocking critical signaling pathways that promote tumor growth .
- Apoptosis Induction : Studies have demonstrated that this compound can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways .
Case Study: In Vitro Anticancer Evaluation
In a study evaluating the anticancer effects of various pyrazolo[1,5-a]pyrimidines, this compound was tested against breast cancer and non-small cell lung cancer (NSCLC) cell lines. Results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 10 µM, indicating potent anticancer activity .
Antiviral and Antibacterial Activities
The compound has also been explored for its antiviral and antibacterial properties. It has shown efficacy against several viral strains and bacterial pathogens:
- Antiviral Activity : Preliminary studies suggest that it may inhibit viral replication through interference with viral enzymes or host cell pathways essential for viral life cycles .
- Antibacterial Activity : The compound has demonstrated activity against Gram-positive bacteria, with some derivatives showing enhanced potency compared to standard antibiotics .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as a competitive inhibitor of certain kinases or other enzymes involved in critical cellular processes.
- Molecular Probes : It can serve as a molecular probe to study various biological pathways due to its selective binding properties.
Comparison with Similar Compounds
| Compound Name | Anticancer Activity | Antiviral Activity | Antibacterial Activity |
|---|---|---|---|
| This compound | High | Moderate | Moderate |
| 3-Bromo-6-phenyl-2-methylpyrazolo[1,5-a]pyrimidine | Moderate | Low | Low |
| 3-Bromo-6-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | High | High | Moderate |
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions starting from available precursors. Key steps include:
- Cyclization : The formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions involving hydrazines and carbonyl compounds.
- Bromination and Chlorination : Selective halogenation using bromine and chlorine reagents under controlled conditions to introduce the respective substituents.
- Purification : Techniques such as recrystallization and chromatography are employed to achieve high purity levels necessary for biological testing.
常见问题
Q. What are the standard synthetic routes for preparing 3-Bromo-6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using substituted pyrazole or pyrimidine precursors. A typical approach involves refluxing a halogenated pyrazole intermediate (e.g., 3-bromo-2-methylpyrazole) with a 4-chlorophenyl-substituted enaminone in a polar solvent like pyridine or ethanol. For example, describes similar syntheses of pyrazolo[1,5-a]pyrimidines using reflux conditions (5–6 hours) followed by neutralization with dilute HCl and recrystallization from ethanol or dioxane (yields: 62–70%) . Characterization involves IR, -NMR, -NMR, and mass spectrometry to confirm molecular structure and purity.
Q. How is the purity and structural integrity of this compound validated?
- Methodological Answer : Purity is assessed via HPLC (≥98% purity criteria) and melting point determination (e.g., 221–235°C for analogs in ). Structural validation employs:
- IR spectroscopy : To identify functional groups (e.g., NH stretches at ~3400 cm).
- NMR : -NMR detects aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.5–2.7 ppm), while -NMR confirms carbon environments (e.g., nitrile carbons at ~115 ppm).
- Mass spectrometry : Molecular ion peaks (e.g., m/z 376.25 for a brominated analog in ) align with calculated molecular weights .
Advanced Research Questions
Q. How do substituents at the 3-bromo and 6-(4-chlorophenyl) positions influence biological activity?
- Methodological Answer : Substituents modulate electronic and steric properties, affecting binding to biological targets. For instance:
- The 3-bromo group enhances electrophilicity, facilitating interactions with nucleophilic residues in enzymes (e.g., kinases).
- The 4-chlorophenyl group contributes to hydrophobic interactions in receptor pockets. highlights pyrazolo[1,5-a]pyrimidines as purine analogs with antitrypanosomal and kinase-inhibitory activities, where halogenated derivatives show enhanced potency due to improved target affinity . Structure-activity relationship (SAR) studies require synthesizing analogs (e.g., replacing Br with Cl or CF) and testing in enzymatic assays .
Q. What crystallographic data are available for structural elucidation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction provides precise bond lengths and angles. For a structurally similar compound (3-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine), reports:
- Crystal system : Orthorhombic, space group Pbca.
- Unit cell parameters : a = 9.536 Å, b = 15.941 Å, c = 24.853 Å.
- Data-to-parameter ratio : 17.0, ensuring high reliability (R factor = 0.055) . Such data validate computational models (e.g., DFT) and guide docking studies.
Q. How can synthetic yields be optimized for large-scale production?
- Methodological Answer : Yield optimization strategies include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity.
- Catalysis : Lewis acids (e.g., AlCl) or Pd catalysts enhance cyclization efficiency.
- Temperature control : Gradual heating (e.g., 80–100°C) minimizes side reactions. notes that recrystallization from ethanol/DMF mixtures increases purity (>98%) without significant yield loss .
Q. How can contradictions in reported spectral data be resolved?
- Methodological Answer : Discrepancies in NMR or melting points often arise from impurities or polymorphic forms. To resolve:
- Repetition under standardized conditions : Ensure identical solvents, temperatures, and instrumentation.
- Cross-validation : Compare with high-resolution MS (HRMS) and elemental analysis (e.g., C, H, N percentages in : calc. C 62.77% vs. expt. 62.77%) .
- Dynamic NMR : Resolve rotational isomers or tautomers causing split peaks.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
